molecular formula C12H11N3O4S B1386491 [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1086380-58-6

[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No. B1386491
CAS RN: 1086380-58-6
M. Wt: 293.3 g/mol
InChI Key: PUQMHMPHZSNKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is a chemical compound with the linear formula C10 H9 N3 O2 S . It is a complex organic molecule that contains several functional groups, including an allylthio group, a pyridinyl group, an oxadiazolyl group, and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The allylthio group is attached to the 2-position of the pyridine ring. The 3-position of the pyridine ring is connected to the 5-position of the oxadiazole ring. The 2-position of the oxadiazole ring is substituted with an oxo group, and the 3-position is substituted with an acetic acid group .

Scientific Research Applications

[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid has been studied in depth for its potential use in a variety of applications. It has been used as an inhibitor of protein kinases, which are enzymes that regulate the activity of proteins in cells. This compound has also been studied as an antimicrobial agent, as it has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, this compound has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is not yet fully understood. However, it is thought to bind to proteins, such as protein kinases, and inhibit their activity. This inhibition of protein kinase activity is thought to be responsible for the antimicrobial and therapeutic effects of this compound. Additionally, this compound has been shown to bind to other molecules, such as DNA, and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that regulate the activity of proteins in cells. This inhibition of protein kinase activity is thought to be responsible for the antimicrobial and therapeutic effects of this compound. Additionally, this compound has been shown to bind to other molecules, such as DNA, and inhibit their activity.

Advantages and Limitations for Lab Experiments

[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid has a number of advantages for use in laboratory experiments. It is highly soluble in water and has a low molecular weight, making it an attractive compound for use in laboratory experiments. Additionally, this compound is relatively inexpensive, making it an attractive compound for use in laboratory experiments. However, this compound has some limitations for use in laboratory experiments. It is not yet known whether this compound is stable in different conditions, such as pH and temperature, which may limit its use in laboratory experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which may limit its use in laboratory experiments.

Future Directions

There are a number of potential future directions for research on [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid. These include further research into the mechanism of action of this compound, research into the biochemical and physiological effects of this compound, and research into the stability of this compound in different conditions. Additionally, further research into the potential therapeutic and antimicrobial applications of this compound could be conducted. Finally, research into the potential use of this compound in drug development could be conducted.

properties

IUPAC Name

2-[2-oxo-5-(2-prop-2-enylsulfanylpyridin-3-yl)-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-6-20-11-8(4-3-5-13-11)10-14-15(7-9(16)17)12(18)19-10/h2-5H,1,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQMHMPHZSNKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C=CC=N1)C2=NN(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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